

# (4-pentylphenyl)boronic acid CAS number and safety data

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## Compound of Interest

Compound Name: (4-pentylphenyl)boronic Acid

Cat. No.: B106840

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An In-depth Technical Guide to **(4-pentylphenyl)boronic Acid** for Advanced Research Applications

## Introduction

**(4-pentylphenyl)boronic acid** has emerged as a pivotal building block in modern organic synthesis, particularly for researchers in pharmaceutical and materials science. Its utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds.<sup>[1]</sup> The presence of the pentyl group provides lipophilicity, a critical parameter in modulating the pharmacokinetic profiles of drug candidates, while the boronic acid moiety serves as a versatile handle for forming biaryl and other conjugated systems that are prevalent in many therapeutic agents and advanced materials.<sup>[2][3]</sup>

This guide, designed for scientists and drug development professionals, provides a comprehensive overview of **(4-pentylphenyl)boronic acid**, moving beyond simple data to explain the causality behind its applications and handling protocols. We will delve into its core properties, safety considerations, mechanistic role in the Suzuki-Miyaura coupling, and provide a field-proven experimental protocol.

## Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are the foundation of reproducible and successful research. **(4-pentylphenyl)boronic acid** is a stable, solid compound under standard laboratory conditions, but like many boronic acids, it may exist in equilibrium with its anhydride form (a cyclic trimer known as a boroxine).[4][5]

Property	Value	Source(s)
CAS Number	121219-12-3	[6][7][8]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> BO <sub>2</sub>	[6]
Molecular Weight	192.06 g/mol	[4][6]
Appearance	Colorless to white solid	[4]
Melting Point	82-84 °C	[4]
Boiling Point	328.0 ± 35.0 °C (Predicted)	[4]
Solubility	Soluble in organic solvents like chloroform and dichloromethane; poorly soluble in water.	[4]

## Safety, Handling, and Storage

While boronic acids are generally considered to have low toxicity, appropriate handling is crucial to ensure laboratory safety.[4][5] The primary hazards associated with arylboronic acids involve irritation to the skin, eyes, and respiratory system.[9]

Hazard Category	GHS Classification and Precautionary Statements
Pictogram(s)	
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9]
Handling Protocol	P261: Avoid breathing dust.[9] P264: Wash skin thoroughly after handling.[9] P271: Use only outdoors or in a well-ventilated area.[9] P280: Wear protective gloves, eye protection, and face protection.[9]
First Aid (Response)	P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9] P312: Call a POISON CENTER or doctor if you feel unwell. [9]
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.[9] Store in a cool, dark, and dry place away from oxidizing agents.
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.[9]

Expert Insight: The tendency of boronic acids to form anhydrides upon storage is an important consideration. While this does not always impede reactivity, it alters the molecular weight per mole of reacting boron species. For high-precision reactions, it is advisable to use freshly opened material or to briefly dry the reagent under vacuum before use, especially if it has been stored for an extended period.

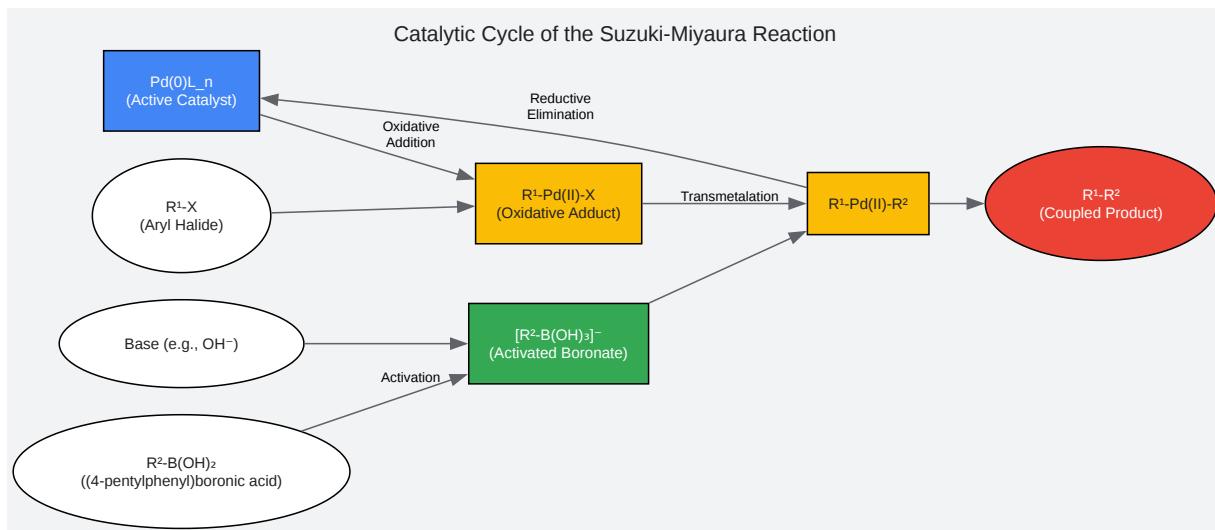
# Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for **(4-pentylphenyl)boronic acid**, enabling the synthesis of complex biaryl compounds from organohalides.<sup>[1]</sup> This palladium-catalyzed reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.<sup>[10]</sup>

## Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to troubleshooting the reaction and optimizing conditions.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl-halide ( $R^1-X$ ) bond, forming a Pd(II) complex. This is often the rate-limiting step.<sup>[1][10]</sup>
- **Transmetalation:** The organoboronic acid must first be activated by a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ) to form a more nucleophilic boronate "ate" complex.<sup>[11]</sup> This complex then transfers its organic group ( $R^2$ ) to the palladium center, displacing the halide and forming a new Pd(II) intermediate.<sup>[10]</sup>
- **Reductive Elimination:** The two organic groups ( $R^1$  and  $R^2$ ) on the palladium center couple and are eliminated from the complex, forming the desired C-C bond ( $R^1-R^2$ ) and regenerating the active Pd(0) catalyst, which re-enters the cycle.<sup>[1][10]</sup>



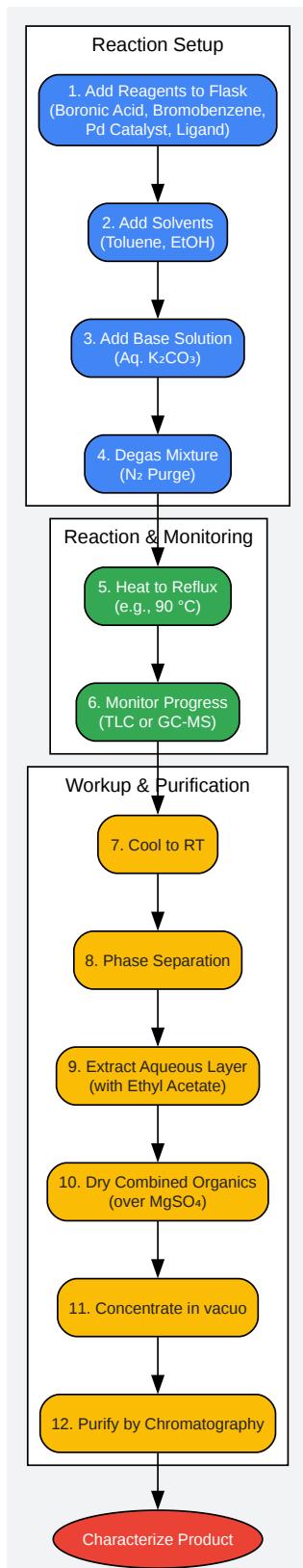
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

## Experimental Protocol: Synthesis of 4-Pentyl-1,1'-biphenyl

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling using **(4-pentylphenyl)boronic acid** and bromobenzene.

## Workflow Diagram



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Caption: Experimental workflow for a typical Suzuki coupling reaction.

## Step-by-Step Methodology

### Materials:

- **(4-pentylphenyl)boronic acid** (1.0 eq)
- Bromobenzene (1.1 eq)
- $\text{Pd}(\text{PPh}_3)_4$  (Tetrakis(triphenylphosphine)palladium(0)) (0.02 eq)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 M aqueous solution, 2.0 eq)
- Toluene
- Ethanol (95%)

### Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **(4-pentylphenyl)boronic acid** and  $\text{Pd}(\text{PPh}_3)_4$ .
  - Rationale: A flame-dried flask under an inert atmosphere (Nitrogen or Argon) is critical to prevent moisture from hydrolyzing the boronic acid and to protect the Pd(0) catalyst from oxidation.
- Reagent Addition: Add toluene and a small amount of ethanol (e.g., 4:1 Toluene:EtOH). Add the bromobenzene via syringe.
  - Rationale: Toluene is the primary solvent. Ethanol is often added to improve the solubility of the inorganic base and the boronate intermediate, accelerating the transmetalation step.
- Base Addition: Add the 2.0 M aqueous potassium carbonate solution to the stirring mixture.
  - Rationale: The base is essential for activating the boronic acid to form the boronate ate complex, which is the active nucleophile in the transmetalation step.[\[11\]](#)
- Degassing: Bubble nitrogen gas through the solution for 15-20 minutes.

- Rationale: Removing dissolved oxygen is crucial as it can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.
- Reaction: Heat the mixture to reflux (typically 80-90 °C) under the inert atmosphere.
- Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing small aliquots. The reaction is typically complete within 2-12 hours.
  - Rationale: Monitoring consumption of the limiting reagent (the boronic acid in this case) prevents unnecessary heating that could lead to side product formation.
- Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water and then brine.
  - Rationale: The washes remove the inorganic base and salts.
- Workup - Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-pentyl-1,1'-biphenyl.
  - Rationale: Chromatography removes the palladium catalyst residues, any unreacted starting material, and homocoupled side products.

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## References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemscene.com [chemscene.com]
- 7. 121219-12-3|(4-Pentylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. (4-Pentylphenyl)boronic acid [jknbiochem.net]
- 9. aksci.com [aksci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
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